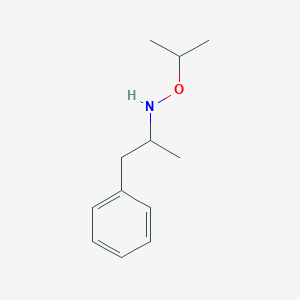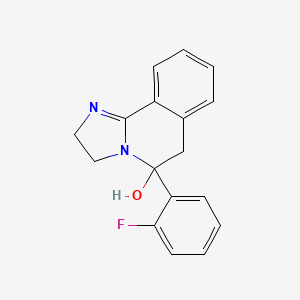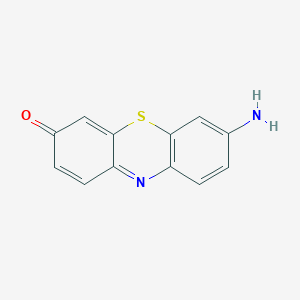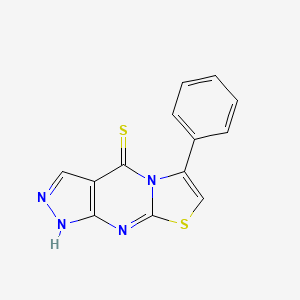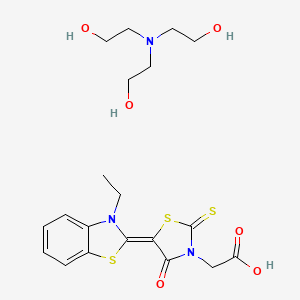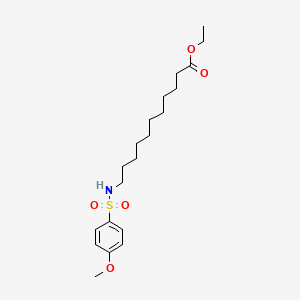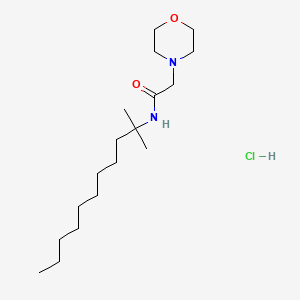
4-Morpholineacetamide, N-(1,1-dimethyldecyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineacetamide, N-(1,1-dimethyldecyl)-, hydrochloride is a chemical compound with the molecular formula C18H36N2O2.ClH and a molecular weight of 349.02 . This compound is known for its unique structure, which includes a morpholine ring and a long alkyl chain, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Morpholineacetamide, N-(1,1-dimethyldecyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
4-Morpholineacetamide, N-(1,1-dimethyldecyl)-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Morpholineacetamide, N-(1,1-dimethyldecyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Morpholineacetamide: A related compound with a similar structure but lacking the N-(1,1-dimethyldecyl) group.
N-(1,1-dimethyldecyl)-acetamide: Another similar compound with a different functional group arrangement.
Uniqueness
4-Morpholineacetamide, N-(1,1-dimethyldecyl)-, hydrochloride is unique due to its combination of a morpholine ring and a long alkyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
CAS No. |
109644-01-1 |
|---|---|
Molecular Formula |
C18H37ClN2O2 |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
N-(2-methylundecan-2-yl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C18H36N2O2.ClH/c1-4-5-6-7-8-9-10-11-18(2,3)19-17(21)16-20-12-14-22-15-13-20;/h4-16H2,1-3H3,(H,19,21);1H |
InChI Key |
HCEHHFHYSSCJCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(C)NC(=O)CN1CCOCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


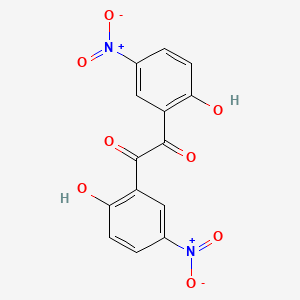
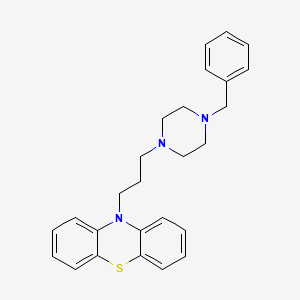
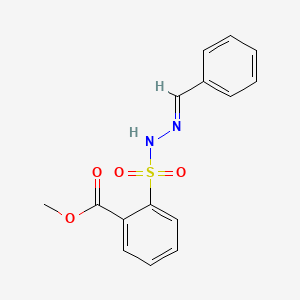
![4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide](/img/structure/B12721670.png)

